molecular formula C16H27ClN2O B13775579 2-(Dibutylamino)-2-phenylacetamide hydrochloride CAS No. 73664-38-7

2-(Dibutylamino)-2-phenylacetamide hydrochloride

Cat. No.: B13775579
CAS No.: 73664-38-7
M. Wt: 298.8 g/mol
InChI Key: VHFLLQJWOOUFQO-UHFFFAOYSA-N
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Description

2-(Dibutylamino)-2-phenylacetamide hydrochloride (CAS: 73664-39-8) is a synthetic organic compound characterized by a phenylacetamide backbone substituted with a dibutylamino group. The hydrochloride salt enhances its stability and solubility in polar solvents. It is marketed as an industrial-grade chemical (99% purity) and is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis .

Properties

CAS No.

73664-38-7

Molecular Formula

C16H27ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

2-(dibutylamino)-2-phenylacetamide;hydrochloride

InChI

InChI=1S/C16H26N2O.ClH/c1-3-5-12-18(13-6-4-2)15(16(17)19)14-10-8-7-9-11-14;/h7-11,15H,3-6,12-13H2,1-2H3,(H2,17,19);1H

InChI Key

VHFLLQJWOOUFQO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(C1=CC=CC=C1)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)-2-phenylacetamide hydrochloride typically involves the reaction of 2-phenylacetic acid with dibutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dibutylamino)-2-phenylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the dibutylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(Dibutylamino)-2-phenylacetamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dibutylamino)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives
  • Structure: These derivatives feature a benzothiazole ring substituted with trifluoromethyl and phenylacetamide groups, differing from the target compound’s dibutylamino-phenylacetamide core .
  • The trifluoromethyl group improves lipophilicity compared to the dibutylamino group, altering pharmacokinetic profiles .
b. 2-(Butylamino)acetamide Hydrochloride
  • Key Differences :
    • Reduced molecular weight (C₆H₁₅ClN₂O vs. ~C₁₆H₂₅ClN₂O for the target compound) results in lower lipophilicity.
    • The absence of a phenyl group diminishes aromatic interactions critical for certain applications .
c. Dronedarone Hydrochloride Intermediates
  • Structure: Benzofuran derivatives with dibutylamino-propoxy substituents, unlike the phenylacetamide backbone of the target .
  • Key Differences :
    • The benzofuran core confers rigidity, affecting conformational stability.
    • These intermediates are specifically designed for antiarrhythmic drug synthesis, whereas the target’s applications are broader .

Functional Group Analogues

a. (2S)-2,5-Diaminopentanamide Dihydrochloride
  • Structure : A dipeptide derivative with two amine groups and a dihydrochloride salt .
  • Key Differences: The dipeptide structure enables hydrogen bonding, enhancing solubility in aqueous media.
b. 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)
  • Structure: A catecholamine with a primary amine and hydroxyl groups, contrasting with the tertiary dibutylamino group in the target .
  • Key Differences :
    • Dopamine’s hydroxyl groups enable receptor binding, making it biologically active.
    • The target compound lacks direct therapeutic activity, functioning primarily as a synthetic intermediate .

Physicochemical Properties

Property 2-(Dibutylamino)-2-phenylacetamide HCl N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 2-(Butylamino)acetamide HCl
Molecular Formula C₁₆H₂₅ClN₂O C₁₆H₁₂F₃N₂O₂S C₆H₁₅ClN₂O
Lipophilicity (LogP) High (dibutylamino group) Very high (trifluoromethyl) Moderate
Solubility Soluble in polar organic solvents Low aqueous solubility High aqueous solubility
Applications Industrial intermediate Pharmacophore for kinase inhibitors Research chemical

References:

Biological Activity

2-(Dibutylamino)-2-phenylacetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a dibutylamino group attached to a phenylacetamide backbone. This structural configuration is significant as it influences the compound's interaction with various biological targets.

1. Cannabinoid Receptor Interaction

Research indicates that derivatives of phenylacetamides, similar to this compound, exhibit binding affinity for cannabinoid receptors, particularly CB2 receptors. These receptors are implicated in various physiological processes including pain modulation and inflammation. A study demonstrated that modifications in the amino group at the para position significantly affect CB2 receptor binding activity, suggesting that similar modifications in this compound could enhance its therapeutic potential against inflammatory conditions .

2. Antibacterial Activity

Recent investigations into phenylacetamide derivatives have shown promising antibacterial properties. For instance, compounds with similar scaffolds exhibited significant antibacterial activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL. This indicates that this compound may also possess antibacterial effects, warranting further exploration .

The biological activity of this compound can be attributed to its ability to modulate specific biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial DNA replication and repair, similar to other phenylacetamides that target bacterial DNA gyrase and ParE .
  • Receptor Modulation : By interacting with cannabinoid receptors, the compound may influence neurotransmitter release and pain perception pathways.

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • A study on phenylacetamides indicated their effectiveness as CB2 receptor inverse agonists, which could be beneficial in treating conditions such as neuropathic pain and inflammation .
  • Another investigation highlighted the antibacterial properties of phenylacetamides against resistant bacterial strains, showcasing their potential in addressing antibiotic resistance .

Data Summary

Biological Activity Effect Reference
CB2 Receptor BindingSignificant binding affinity
Antibacterial ActivityMIC values ranging from 0.64 to 5.65 μg/mL
Inhibition of DNA TopoisomerasesEffective against bacterial pathogens

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